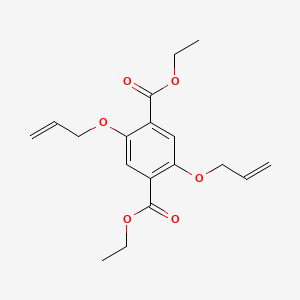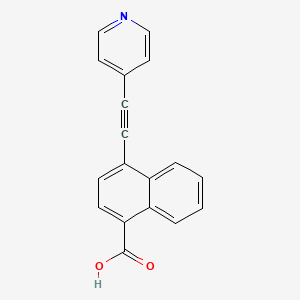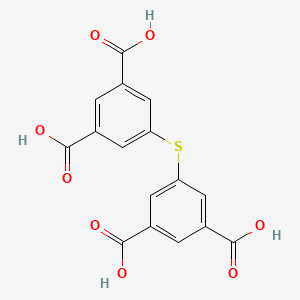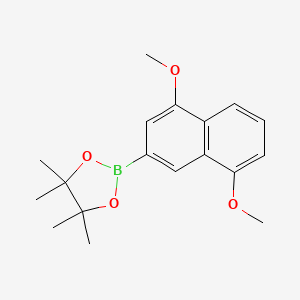
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate
Overview
Description
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate is an organic compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.41 g/mol . This compound is characterized by the presence of a nitrophenyl group, a pyridinyl disulfide linkage, and a carbonate ester functional group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate typically involves the reaction of 3-(pyridin-2-yldisulfanyl)propan-1-ol with 4-nitrophenyl carbonochloridate in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The general reaction scheme is as follows:
- Dissolve 3-(pyridin-2-yldisulfanyl)propan-1-ol in dry tetrahydrofuran.
- Add 4-nitrophenyl carbonochloridate and triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining anhydrous conditions and using appropriate purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Disulfide Exchange Reactions: The pyridinyl disulfide linkage can undergo exchange reactions with thiol-containing compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Disulfide Exchange: Thiol-containing compounds such as dithiothreitol or glutathione are commonly used.
Major Products
Aminophenyl Derivatives: Reduction of the nitro group yields aminophenyl derivatives.
Thiol-Substituted Compounds: Disulfide exchange reactions produce thiol-substituted compounds.
Scientific Research Applications
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Bioconjugation: Employed in the modification of biomolecules due to its reactive functional groups.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate involves its reactive functional groups. The nitrophenyl group can undergo nucleophilic aromatic substitution, while the pyridinyl disulfide linkage can participate in disulfide exchange reactions. These reactions enable the compound to modify other molecules, making it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Similar structure but with an ethyl instead of a propyl linker.
4-Nitrophenyl 3-(pyridin-2-yldisulfanyl)propyl ether: Similar structure but with an ether linkage instead of a carbonate ester.
Uniqueness
4-Nitrophenyl (3-(pyridin-2-yldisulfanyl)propyl) carbonate is unique due to its combination of a nitrophenyl group, a pyridinyl disulfide linkage, and a carbonate ester functional group. This combination provides distinct reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and research applications.
Properties
IUPAC Name |
(4-nitrophenyl) 3-(pyridin-2-yldisulfanyl)propyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c18-15(22-13-7-5-12(6-8-13)17(19)20)21-10-3-11-23-24-14-4-1-2-9-16-14/h1-2,4-9H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLBKRUMVDUHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)



![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)


